![molecular formula C11H22N2O2 B1459434 [3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine CAS No. 1697076-50-8](/img/structure/B1459434.png)
[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine, also known as EMCB, is a cyclic amine compound that has been used in a variety of scientific research applications. It is a structural isomer of cyclobutylmethanamine, and has a similar structure to the compound cyclobutylmethylmethanamine. EMCB has been used in various studies due to its interesting chemical and physical properties, as well as its ability to interact with a range of molecules.
Scientific Research Applications
Synthetic Applications and Chemical Properties
Synthetic Pathways and Structural Analysis : Research on oxime derivatives, including those with succinimid and morpholin groups, highlights the structural diversity achievable through synthetic chemistry, showcasing compounds' crystallization behaviors and interaction patterns (Dinçer et al., 2005). These findings are crucial for designing compounds with desired physical and chemical properties.
Antimicrobial Applications : The synthesis and evaluation of quinoline derivatives carrying 1,2,3-triazole moiety for antimicrobial activities demonstrate the potential of morpholinyl compounds in developing new antibacterial and antifungal agents (Thomas et al., 2010). Such research is vital in the fight against resistant microbial strains.
Antitumor Activity : Studies on acylated Cinchona-based amines containing ferrocene or organic residues have explored these compounds' in vitro antitumor activity against various human cancer cell lines (Károlyi et al., 2012). This research underscores the potential of morpholinyl compounds in cancer therapy.
Photodynamic Therapy Agents : The development of phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups for photodynamic therapy indicates the significance of these compounds in medical treatments, especially in targeting cancer cells (Kucińska et al., 2015). Their ability to produce singlet oxygen upon irradiation makes them suitable for such applications.
Metal Complexes and Cytotoxicity : Research on silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones and triphenylphosphine reveals their cytotoxic activity against human tumor cells, suggesting potential therapeutic applications (Silva et al., 2020).
properties
IUPAC Name |
(3-ethoxy-1-morpholin-4-ylcyclobutyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-10-7-11(8-10,9-12)13-3-5-14-6-4-13/h10H,2-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHMIXCRNMOSSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)(CN)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

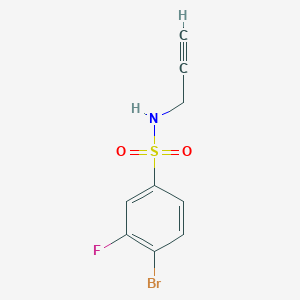


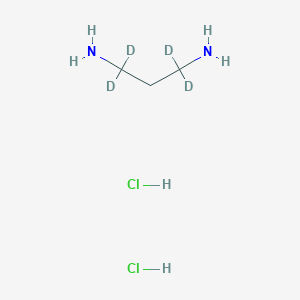
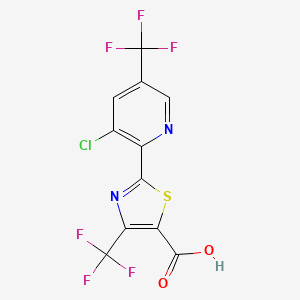


![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol](/img/structure/B1459364.png)
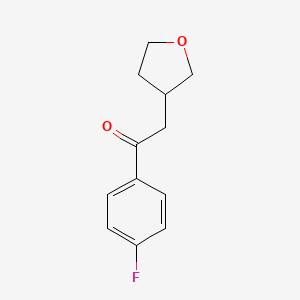
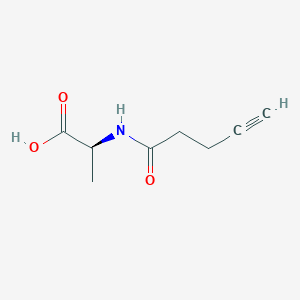



![1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol](/img/structure/B1459374.png)